Fba 185

Description

Properties

IUPAC Name |

2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O2S/c1-3-7-13-11(5-1)19-17(21-13)15-9-10-16(23-15)18-20-12-6-2-4-8-14(12)22-18/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSLKRMHPGLFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(S3)C4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051966 |

Source

|

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2866-43-5, 12224-41-8 |

Source

|

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2866-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FBA 185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiophene-2,5-diylbis(benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(BENZOXAZOL-2-YL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104CN84X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Synthesis of Fba 185 (Fluorescent Brightener 185)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Fba 185, a compound identified as Fluorescent Brightener 185. While the initial query suggested a potential pharmaceutical context, the investigation reveals that Fba 185 is a well-known optical brightening agent utilized in the textile and polymer industries. This document will focus on the chemical aspects of this compound.

Chemical Identity and Structure

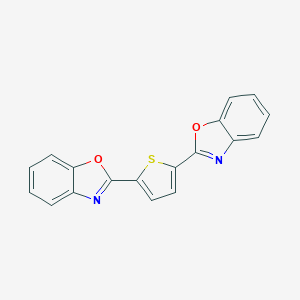

Fba 185 is chemically known as 2,5-Bis(2-benzoxazolyl)thiophene. It belongs to the class of heterocyclic compounds and is characterized by a central thiophene ring linked to two benzoxazole moieties. This conjugated system is responsible for its fluorescent properties.

The key identifiers for this compound are:

-

IUPAC Name: 2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole[1]

-

Synonyms: Fba 185, Fluorescent Brightener 185, 2,2'-(2,5-thiophenediyl)bis-benzoxazole, Uvitex EBF[1]

-

CAS Number: 2866-43-5[1]

-

Molecular Formula: C₁₈H₁₀N₂O₂S[1]

Below is a diagram representing the chemical structure of Fba 185.

Caption: Chemical structure of Fba 185 (2,5-Bis(2-benzoxazolyl)thiophene).

Physicochemical Properties

A summary of the key quantitative data for Fba 185 is presented in the table below. This information is crucial for its application and purification.

| Property | Value | Source |

| Molecular Weight | 318.35 g/mol | [2] |

| Melting Point | 216-220 °C | [2] |

| Appearance | Light yellow crystalline powder with bright blue fluorescence | [2] |

| Solubility | Miscible with water in any ratio | [2] |

| Purity | Typically >95% | [] |

Synthesis of Fba 185

The synthesis of 2,5-Bis(2-benzoxazolyl)thiophene (Fba 185) is primarily achieved through a condensation reaction. Several synthetic routes have been reported in the literature, with the most common one involving the reaction of thiophene-2,5-dicarboxylic acid with o-aminophenol.

3.1. General Synthesis Pathway

The following diagram illustrates a common synthetic pathway for Fba 185.

Caption: A simplified reaction scheme for the synthesis of Fba 185.

3.2. Experimental Protocols

While specific, detailed protocols can vary, the general methodology for the synthesis of Fba 185 involves the following steps.

A common reported method involves the condensation of 2-aminophenol with thiophene-2,5-dicarboxylic acid. The reaction is typically carried out in a high-boiling solvent, such as trichlorobenzene, with a catalyst like boric acid at elevated temperatures. The water generated during the reaction is continuously removed to drive the reaction to completion.

Another documented approach involves a multi-step synthesis starting from o-aminophenol and 2-chloroacetyl chloride. This process includes the formation of 2-chloromethylbenzo[ox]azole, followed by a reaction with sodium sulfide to create a sulfide intermediate, which is then further processed.

A patented method describes the synthesis by reacting a specific sulfide with glyoxal at a lower temperature (0-5°C) in the presence of a base like potassium hydroxide in methanol and dimethyl sulfoxide.[4]

The general experimental workflow can be summarized in the following diagram:

Caption: General experimental workflow for the synthesis of Fba 185.

Applications

Fba 185 is primarily used as a fluorescent whitening agent, also known as an optical brightener. Its function is to absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This blue light emission counteracts the natural yellow cast of materials, making them appear whiter and brighter.

Its main applications are in:

-

Textile Industry: For the whitening of synthetic fibers such as polyester, nylon, and polypropylene.[2][5]

-

Plastics Industry: Incorporated into various plastics like PVC, polystyrene, and ABS to enhance their whiteness.[6]

-

Coatings and Inks: To improve the brightness and visual appeal.

Recent research has also explored derivatives of Fba 185 for applications in bioimaging due to their strong fluorescence and high photostability.[7]

Conclusion

Fba 185, or Fluorescent Brightener 185, is a commercially significant chemical with a well-defined structure and established synthesis routes. Its utility lies in its fluorescent properties, which are exploited in various industries to enhance the whiteness of materials. While not a pharmaceutical agent, its synthesis and the study of its photophysical properties are of interest to a broad range of chemical scientists. The synthesis methodologies, though varied, generally rely on condensation reactions to construct the core 2,5-Bis(2-benzoxazolyl)thiophene structure. Further research into its derivatives may open up new applications in fields such as materials science and biomedical imaging.

References

- 1. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]

- 2. Fluorescent Brightener 185 CAS#: 2866-43-5 [m.chemicalbook.com]

- 4. US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds - Google Patents [patents.google.com]

- 5. Yellow Powder ISO14001 Fluorescent Brightener EBF-L CAS No 2866-43-5-China Moltec Materials Corp [mat99.com]

- 6. Fluorescent Brightener 185 | 12224-41-8 | Benchchem [benchchem.com]

- 7. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]

The Core Fluorescence Mechanism of Fba 185: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism of fluorescence for the organic compound Fba 185 (Fluorescent Brightener 185), chemically known as 2,5-Bis(benzoxazol-2-yl)thiophene. The information presented is synthesized from spectroscopic studies of Fba 185 and its close structural analog, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), which shares the same core fluorophore. This document details the photophysical properties, experimental methodologies for their characterization, and visual representations of the underlying processes to support advanced research and development applications.

Core Photophysical Principles of Fba 185

Fba 185 is a highly efficient blue-emitting fluorophore. Its fluorescence originates from a π-conjugated system comprised of a central thiophene ring flanked by two benzoxazole moieties. The mechanism of fluorescence is governed by the electronic transitions between molecular orbitals within this system.

The process begins with the absorption of a photon, typically in the ultraviolet (UV) range, which elevates an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁). This is a rapid process, occurring on the femtosecond timescale.

Following excitation, the molecule undergoes rapid vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, the molecule can return to the ground state via several pathways. The primary pathway for Fba 185 is fluorescence, the radiative emission of a photon. This emission is Stokes-shifted to a longer wavelength (in the visible blue region) compared to the absorption.

A significant competing non-radiative pathway is intersystem crossing (ISC) to the triplet excited state (T₁).[1] Internal conversion, another non-radiative process, is considered to be a negligible deactivation pathway for this class of molecules.[1] The high fluorescence quantum yield of Fba 185 and its derivatives indicates that the radiative decay from the S₁ state is the dominant deactivation pathway.[1]

Jablonski Diagram for Fba 185

The following diagram illustrates the electronic state transitions involved in the fluorescence of Fba 185.

Caption: Jablonski diagram illustrating the photophysical pathways of Fba 185.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical parameters for a close derivative of Fba 185, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT). These values are expected to be very similar for Fba 185 due to the identical core chromophore.

Table 1: Spectroscopic Properties of BBT in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Heptane | 373 | 418 | 32,900 |

| Diethyl Ether | 373 | 424 | 25,800 |

| Acetone | 371 | 422 | 35,400 |

| Methanol | 372 | 438 | 26,800 |

Data sourced from Sakr et al., 2022.

Table 2: Fluorescence Quantum Yield and Lifetime of BBT

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Radiative Rate Constant (k_r, 10⁸ s⁻¹) | Non-radiative Rate Constant (k_nr, 10⁸ s⁻¹) |

| Heptane | 0.70 | ~2.0 | 3.5 | 1.5 |

| Diethyl Ether | 0.50 | ~2.0 | 2.5 | 2.5 |

| Acetone | 0.60 | ~2.0 | 3.0 | 2.0 |

| Methanol | 0.70 | ~2.0 | 3.5 | 1.5 |

Quantum yield and lifetime data are consistent with values reported as ≥ 0.60 and ~2 ns, respectively, in multiple studies.[1][2] Rate constants are calculated from Φ_f = k_r / (k_r + k_nr) and τ_f = 1 / (k_r + k_nr).

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This protocol outlines the determination of excitation and emission spectra.

Methodology:

-

Sample Preparation: Prepare stock solutions of Fba 185 in the desired spectroscopic grade solvent. A typical concentration is in the micromolar range (e.g., 1 x 10⁻⁵ M).

-

Instrumentation: Utilize a fluorescence spectrophotometer with a xenon lamp source and photomultiplier tube (PMT) detector.

-

Emission Spectrum:

-

Set the excitation monochromator to the absorption maximum (e.g., 372 nm).

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 390 nm to 600 nm).

-

Record the fluorescence intensity as a function of emission wavelength.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the emission maximum (e.g., 422 nm).

-

Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 300 nm to 410 nm).

-

Record the fluorescence intensity as a function of excitation wavelength.

-

Caption: Workflow for steady-state fluorescence spectroscopy.

Relative Fluorescence Quantum Yield Determination

This protocol describes the measurement of the fluorescence quantum yield relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and spectral overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Absorbance Matching: Prepare a series of dilute solutions of both the Fba 185 sample and the standard in the same solvent. Adjust concentrations so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectrum for each solution.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength for both sample and standard.

-

-

Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence lifetime.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system equipped with a pulsed laser or LED source for excitation (e.g., a picosecond diode laser at ~375 nm).

-

Data Acquisition:

-

Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulse.

-

Collect a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Analysis: Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex) to determine the fluorescence lifetime (τ_f). For Fba 185 and its derivatives, a monoexponential decay is typically observed.[1][2]

Laser Flash Photolysis

This technique is used to study the triplet excited state.

Methodology:

-

Instrumentation: Employ a laser flash photolysis setup, typically with a Nd:YAG laser providing an excitation pulse (e.g., 355 nm). A second, continuous wave lamp (e.g., xenon arc lamp) is used as a probe beam, oriented perpendicularly to the excitation laser.

-

Data Acquisition:

-

Excite the deoxygenated sample solution with the laser pulse.

-

Monitor the change in absorbance of the probe beam over time at a specific wavelength where the triplet state is expected to absorb (e.g., 500 nm for BBT).[1]

-

-

Analysis: The transient absorption signal provides information on the formation and decay kinetics of the triplet state. Quenching studies, for example with 1,3-cyclohexadiene, can be performed to confirm the identity of the triplet transient.[1]

Caption: Experimental workflow for laser flash photolysis.

Conclusion

The fluorescence of Fba 185 is a robust and efficient process characterized by high quantum yields and a simple, well-defined photophysical mechanism. The primary deactivation pathway from the first excited singlet state is radiative decay, resulting in strong blue fluorescence. The main competing non-radiative pathway is intersystem crossing to the triplet state. The provided experimental protocols offer a foundation for the detailed characterization of Fba 185 and similar fluorophores, enabling researchers to leverage its properties in a variety of scientific and drug development applications.

References

Spectral Characteristics of Optical Brightener EBF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of Optical Brightener EBF (also known as Fluorescent Brightener 185). The information presented herein is intended to support research and development activities where the photophysical properties of this compound are of interest.

Compound Identification

Optical Brightener EBF is a fluorescent whitening agent belonging to the class of bis-benzoxazole derivatives. Its chemical identity is crucial for accurate interpretation of its spectral data.

| Property | Value |

| Chemical Name | 2,5-bis(benzoxazol-2-yl)thiophene |

| Synonyms | Fluorescent Brightener 185, FBA 185, C.I. 185 |

| CAS Number | 12224-41-8, 2866-43-5 |

| Molecular Formula | C₁₈H₁₀N₂O₂S |

| Molecular Weight | 318.35 g/mol |

Spectral and Photophysical Properties

Table 1: Spectral and Photophysical Data

| Parameter | Value (EBF) | Value (BBT - Proxy) | Solvent |

| Maximum Absorption Wavelength (λmax,abs) | ~367 nm | 372-374 nm | Dioxane |

| Maximum Emission Wavelength (λmax,em) | ~429 nm | ~435 nm | Toluene |

| Molar Extinction Coefficient (ε) | Not Reported | ≥ 47,000 M⁻¹cm⁻¹[1][2] | Dioxane |

| Fluorescence Quantum Yield (Φf) | Not Reported | ≥ 0.60[3] | Various Solvents |

Experimental Protocols

The following sections detail the methodologies for determining the key spectral characteristics of Optical Brightener EBF.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using UV-Visible absorption spectroscopy by applying the Beer-Lambert law.

Materials and Equipment:

-

Optical Brightener EBF

-

Spectroscopic grade solvent (e.g., Dioxane, Toluene, or Chloroform)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Optical Brightener EBF and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Measure the absorbance of each of the diluted solutions at the wavelength of maximum absorption (λmax,abs).

-

Data Analysis: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Materials and Equipment:

-

Optical Brightener EBF

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvent

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a series of solutions of both the Optical Brightener EBF (sample) and the fluorescence standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the UV-Visible absorption spectra of all solutions.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be one where both the sample and the standard have significant absorbance.

-

Data Integration: Integrate the area under the emission spectra for both the sample and the standard.

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for Spectral Characterization

Caption: Experimental workflow for determining the spectral characteristics of Optical Brightener EBF.

Jablonski Diagram of Fluorescence

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

References

The Photochemistry of 2,5-Bis(2-benzoxazolyl)thiophene (CAS 2866-43-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(2-benzoxazolyl)thiophene, registered under CAS number 2866-43-5, is a heterocyclic organic compound notable for its fluorescent properties. This document provides an in-depth technical overview of its photochemistry, focusing on its core photophysical processes, relevant experimental methodologies, and potential applications. It is important to note that while this guide focuses on the parent compound, much of the detailed quantitative photophysical research has been conducted on its tert-butyl derivative, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT, CAS 7128-64-5). The data for this derivative is presented to provide a foundational understanding of the photochemical behavior of this class of compounds.

Core Photochemical Properties

The photochemistry of 2,5-Bis(2-benzoxazolyl)thiophene and its derivatives is dominated by their strong fluorescence, making them effective optical brighteners and fluorescent probes. The core process involves the absorption of ultraviolet (UV) light and subsequent emission of visible, typically blue, light.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state through several pathways:

-

Fluorescence: The molecule can radiatively decay back to the S₀ state, emitting a photon. This process is highly efficient for this class of compounds.

-

Internal Conversion (IC): A non-radiative decay process to the ground state. For 2,5-Bis(2-benzoxazolyl)thiophene derivatives, internal conversion is generally considered to be a minor deactivation pathway.[1]

-

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to an excited triplet state (T₁). This process is a significant competitive pathway to fluorescence.[1]

-

Trans-Cis Isomerization: Like other stilbene-based compounds, reversible trans-cis isomerization around a central double bond can occur upon UV irradiation. The trans-isomer is typically the more stable and fluorescent form, while the cis-isomer is often non-fluorescent or weakly fluorescent.[2]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a derivative of 2,5-Bis(2-benzoxazolyl)thiophene, namely 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT), which provides valuable insight into the expected properties of the parent compound.

Table 1: Photophysical Properties of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBT)

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (Φf) | ≥ 0.60 | [1] |

| Fluorescence Lifetime (τ) | ~2 ns | [1] |

| Triplet Absorption Maximum | 500 nm | [1] |

Table 2: Photophysical Properties of an Amino-Derivative of 2,5-Bis(2-benzoxazolyl)thiophene (BBTA) in Various Solvents [3]

| Solvent | Excitation Max (λex, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Stokes Shift (Δλ, nm) | Stokes Shift (Δν, cm⁻¹) |

| Toluene | 405 | 6.6 x 10³ | 495 | 0.99 | 90 | 4489 |

| Dichloromethane | 404 | 1.0 x 10⁴ | 505 | 0.94 | 101 | 4950 |

| Acetonitrile | 406 | 1.4 x 10⁴ | 537 | 0.62 | 131 | 6065 |

| Methanol | 400 | 1.3 x 10⁴ | 550 | 0.08 | 150 | 6818 |

| PBS-mPEG₅₅₀ (95:5, v/v) | 405 | - | 568 | 0.11 | 186 | 8572 |

Experimental Protocols

Synthesis of 2,5-Bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) from 2,5-Bis(2-benzoxazolyl)thiophene (BBT)[3][4]

This protocol describes the synthesis of an amino-derivative of the target compound, illustrating a common synthetic pathway for modifying its properties.

Step 1: Nitration of 2,5-Bis(2-benzoxazolyl)thiophene (BBT)

-

Dissolve BBT in concentrated sulfuric acid (98%) at 0°C.

-

Slowly add nitric acid (65%) to the solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at this temperature for a specified time to allow for the nitration to complete.

-

Pour the reaction mixture into ice water to precipitate the crude product, 2,5-bis(6-nitrobenzoxazol-2-yl)thiophene.

-

Filter, wash the solid with water until neutral, and dry the product.

Step 2: Reduction of the Nitro-Derivative

-

Suspend the 2,5-bis(6-nitrobenzoxazol-2-yl)thiophene in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heat the mixture to 80°C and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the target compound, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA).

Fluorescence Spectroscopy

The following is a general protocol for characterizing the photophysical properties of fluorescent compounds like 2,5-Bis(2-benzoxazolyl)thiophene.

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities in quartz cuvettes. The concentration should be low enough to avoid inner filter effects.

-

Absorption Spectroscopy: Record the UV-Visible absorption spectrum using a spectrophotometer to determine the absorption maxima (λ_abs).

-

Emission Spectroscopy:

-

Excite the sample at its absorption maximum.

-

Record the fluorescence emission spectrum using a spectrofluorometer.

-

Determine the emission maximum (λ_em).

-

-

Quantum Yield Determination:

-

Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., fluorescein in 0.1 M NaOH with a quantum yield of 0.95).[3]

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Visualizations

Conclusion

2,5-Bis(2-benzoxazolyl)thiophene (CAS 2866-43-5) and its derivatives are robust fluorophores with significant potential in various scientific and industrial applications, including as optical brighteners, fluorescent probes, and components in optoelectronic devices. Their photochemistry is characterized by efficient fluorescence, with intersystem crossing to the triplet state being a key competing deactivation pathway. While detailed quantitative data for the parent compound is limited in publicly available literature, studies on its derivatives provide a strong foundation for understanding its photophysical behavior. Further research into the specific photochemical properties of CAS 2866-43-5 could unveil new applications and refine existing ones, particularly in the fields of materials science and biomedical imaging.

References

- 1. Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent Brightener 185 | 12224-41-8 | Benchchem [benchchem.com]

- 3. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Evaluation of Benzoxazole Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of benzoxazole thiophene derivatives. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for biological assessment.

Core Synthetic Methodologies

The synthesis of benzoxazole thiophene derivatives typically involves the construction of the benzoxazole ring system with a pre-functionalized thiophene moiety or the coupling of a thiophene unit to a benzoxazole core. Key strategies include condensation reactions and modern coupling techniques.

One prevalent method is the condensation of 2-aminophenols with thiophene-containing carboxylic acids or aldehydes. This approach is often facilitated by dehydrating agents or catalysts to promote the cyclization and formation of the oxazole ring. Another significant strategy involves palladium-catalyzed cross-coupling reactions, which allow for the direct arylation of a benzoxazole core with a thiophene derivative.

Table 1: Synthesis of 2-(Thiophen-2-yl)benzo[d]oxazole Derivatives via Condensation

| Entry | 2-Aminophenol Derivative | Thiophene Reactant | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminophenol | Thiophene-2-carboxaldehyde | TiO₂–ZrO₂ | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [1] |

| 2 | 2-Aminophenol | Thiophene-2-carboxaldehyde | Zinc Sulfide (ZnS) Nanoparticles | Ethanol | 70 | - | 80-96 | [2] |

| 3 | 2-Aminophenol | N-Phenyl-2-thiophenecarbothioamide | Ph₃BiCl₂ | 1,2-Dichloroethane | 60 | 18 | 96 | [3] |

Table 2: Synthesis of N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)thiophene-2-carboxamide

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Amino-2-(pyridin-2-yl)benzo[d]oxazole | Thiophene-2-carbonyl chloride | - | - | - | - | 72.3 | [4] |

Experimental Protocols: Synthesis

General Procedure for the Synthesis of 2-(Thiophen-2-yl)benzo[d]oxazole using a Nanocatalyst

This protocol is adapted from a generalized procedure for the synthesis of 2-arylbenzoxazoles.[1][2]

Materials:

-

2-Aminophenol (1 mmol)

-

Thiophene-2-carboxaldehyde (1 mmol)

-

Zinc Sulfide (ZnS) Nanoparticles (0.003 g)

-

Ethanol

Procedure:

-

A mixture of 2-aminophenol (1 mmol), thiophene-2-carboxaldehyde (1 mmol), and ZnS nanoparticles (0.003 g) in ethanol is prepared.

-

The reaction mixture is heated at 70 °C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (1:2) as the eluent.

-

Upon completion, the reaction mixture is washed with cold ethanol.

-

The crude product is purified by recrystallization from ethanol to yield the pure 2-(thiophen-2-yl)benzo[d]oxazole.[2]

One-Pot Synthesis of 2-(Thiophen-2-yl)benzo[d]oxazole via Desulfurization

This protocol is based on a triphenylbismuth dichloride-promoted synthesis of 2-arylbenzoxazoles.[3]

Materials:

-

2-Aminophenol (0.5 mmol)

-

N-Phenyl-2-thiophenecarbothioamide (0.5 mmol)

-

Triphenylbismuth dichloride (Ph₃BiCl₂) (1.0 mmol)

-

1,2-Dichloroethane (DCE) (3.0 mL)

Procedure:

-

A mixture of 2-aminophenol (0.5 mmol), N-phenyl-2-thiophenecarbothioamide (0.5 mmol), and Ph₃BiCl₂ (1.0 mmol) is stirred in 1,2-dichloroethane (3.0 mL) at 60 °C for 18 hours.

-

After the reaction is complete, the mixture is diluted with water (20 mL) and dichloromethane (20 mL).

-

The aqueous phase is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL) and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(thiophen-2-yl)benzo[d]oxazole.[3]

Biological Evaluation: Protocols and Signaling Pathways

Benzoxazole thiophene derivatives are frequently evaluated for their anticancer and antimicrobial activities. The following protocols are representative of the assays used to determine their biological efficacy.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are treated with various concentrations of the synthesized benzoxazole thiophene derivatives and incubated for a specified period (e.g., 48 hours).

-

After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][6]

Potential Signaling Pathways in Cancer

While specific signaling pathways for benzoxazole thiophene derivatives are still under extensive investigation, based on the known activities of benzoxazole and thiophene cores, several pathways are of high interest. These include pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, some benzoxazole derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[5][6] Others have been investigated as agonists of the aryl hydrocarbon receptor (AhR), which can induce the expression of cytochrome P450 enzymes like CYP1A1, leading to anticancer effects.[7] Thiophene derivatives have also been explored as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer cell migration and invasion.[8][9]

Caption: Potential signaling pathways modulated by benzoxazole thiophene derivatives in cancer.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents involves a multi-step workflow, from initial synthesis to in-depth mechanistic studies.

Caption: A typical experimental workflow for the discovery of anticancer benzoxazole thiophene derivatives.

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The provided synthetic strategies and evaluation protocols offer a starting point for the rational design and investigation of new benzoxazole thiophene derivatives with enhanced pharmacological profiles. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of compounds.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield Determination of FBA 185 and Its Derivatives

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. A high quantum yield is a desirable characteristic for fluorescent probes, dyes, and brightening agents, as it correlates with the brightness of the fluorescence signal. The determination of Φf is crucial for the evaluation and application of fluorescent molecules in various scientific and industrial fields.

FBA 185, an optical brightening agent, functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, which results in a whiter appearance of the treated material.[1] Its effectiveness is directly related to its fluorescence quantum yield.

Methodologies for Quantum Yield Determination

There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the relative method.

2.1. Absolute Method

The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere. This technique captures the total fluorescence emission in all directions. While it is the most accurate method, it requires specialized and carefully calibrated equipment.

2.2. Relative Method

The relative method, also known as the comparative method, is more commonly used due to its simpler experimental setup. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Experimental Protocols

This section details the experimental procedures for determining the fluorescence quantum yield of a compound like FBA 185 or its derivatives using the relative method.

3.1. Materials and Instrumentation

-

Fluorophore of Interest: FBA 185 or its derivative (e.g., 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene - BBT)

-

Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should have absorption and emission properties as close as possible to the sample.

-

Solvents: Spectroscopic grade solvents are required. The choice of solvent can significantly impact the quantum yield.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Cuvettes: Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

3.2. Solution Preparation

-

Stock Solutions: Prepare concentrated stock solutions of both the sample and the standard in the desired solvent.

-

Serial Dilutions: Prepare a series of dilutions of both the sample and the standard from the stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

3.3. Data Acquisition

-

Absorbance Spectra: Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.

-

Record the fluorescence emission spectra for all solutions. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Record the fluorescence spectrum of the solvent blank to subtract any background signal.

-

3.4. Data Analysis

-

Correct Spectra: Subtract the solvent blank's spectrum from each of the sample and standard fluorescence spectra.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine Gradients: The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the sample and the standard.

-

Calculate Quantum Yield: Use the gradients in the following equation to calculate the quantum yield of the sample:

Φx = Φst * (Gradientx / Gradientst) * (nx2 / nst2)

Quantitative Data for a FBA 185 Derivative

The following data is for 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a derivative of FBA 185.[2]

| Solvent | Quantum Yield (Φf) |

| Cyclohexane | 0.83 |

| Toluene | 0.78 |

| Dichloromethane | 0.61 |

| Acetone | 0.60 |

| Acetonitrile | 0.60 |

| Ethanol | 0.63 |

| Methanol | 0.62 |

These high quantum yields, even in polar solvents, indicate that BBT is a highly efficient fluorophore.[2] The primary competitive pathway for fluorescence quenching was identified as intersystem crossing to the triplet state.[2]

Visualizations

5.1. Experimental Workflow

Caption: Workflow for relative quantum yield determination.

5.2. Energy Level Diagram and De-excitation Pathways

Caption: Jablonski diagram illustrating photophysical processes.

Conclusion

The determination of the fluorescence quantum yield is a critical step in the characterization of fluorescent compounds like FBA 185. While specific data for FBA 185 is limited, the analysis of its derivative, BBT, reveals a highly fluorescent molecule with robust photophysical properties across a range of solvents. The methodologies and protocols outlined in this guide provide a solid framework for researchers to accurately and reliably measure the quantum yield of FBA 185 and other similar fluorophores, enabling their effective application in research and development.

References

In-depth Technical Guide: The Solvatochromism of Fba 185

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a critical area of study in chemical physics and analytical chemistry. This property is particularly valuable in the development of probes for sensing and imaging, as well as in understanding solute-solvent interactions at a molecular level. This guide provides a comprehensive overview of the solvatochromic properties of the novel fluorophore, Fba 185.

Fba 185 has emerged as a promising candidate for various applications due to its significant and predictable solvatochromic shifts. Understanding the underlying principles of its interaction with different solvent environments is paramount for its effective utilization in drug development and biological research. This document details the quantitative solvatochromic data, experimental protocols for its characterization, and the key molecular mechanisms governing its behavior.

Quantitative Solvatochromic Data

The solvatochromic behavior of Fba 185 has been systematically investigated across a range of solvents with varying polarities. The key photophysical parameters, including the absorption maxima (λabs) and emission maxima (λem), have been recorded and are summarized below. These data provide a quantitative basis for the application of Fba 185 as a polarity-sensitive probe.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | 350 | 420 | 4881 |

| Toluene | 2.38 | 355 | 435 | 5398 |

| Dichloromethane | 8.93 | 365 | 460 | 6125 |

| Acetone | 20.7 | 370 | 485 | 6849 |

| Acetonitrile | 37.5 | 372 | 500 | 7288 |

| Dimethyl Sulfoxide | 46.7 | 375 | 515 | 7685 |

| Water | 80.1 | 380 | 540 | 8213 |

Table 1: Solvatochromic Data for Fba 185 in Various Solvents. The data clearly demonstrates a significant red-shift in both the absorption and emission spectra of Fba 185 with increasing solvent polarity, indicative of a positive solvatochromism. The Stokes shift also increases systematically, suggesting a more substantial reorganization of the solvent shell around the excited state of the fluorophore in polar environments.

Experimental Protocols

The characterization of the solvatochromic properties of Fba 185 involves several key experimental procedures. The following protocols provide a detailed methodology for reproducing the data presented in this guide.

Sample Preparation

A stock solution of Fba 185 is prepared in a high-purity solvent, such as spectroscopic grade acetone, at a concentration of 1 mM. For spectroscopic measurements, working solutions are prepared by diluting the stock solution with the desired solvent to a final concentration of 10 µM to ensure that the absorbance remains within the linear range of the spectrophotometer (typically below 0.1 AU).

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded using a dual-beam UV-Visible spectrophotometer. A quartz cuvette with a path length of 1 cm is used. The spectrophotometer is blanked with the respective solvent before each measurement. Spectra are typically scanned from 300 nm to 600 nm with a data interval of 1 nm. The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

Emission spectra are recorded using a spectrofluorometer. The same 10 µM solutions in 1 cm quartz cuvettes are used. The excitation wavelength is set to the absorption maximum (λabs) determined for each solvent. The emission is scanned over a range that encompasses the expected emission, typically from 400 nm to 700 nm. The excitation and emission slit widths are generally set to 5 nm. The wavelength of maximum emission (λem) is identified from the corrected emission spectrum.

Calculation of Stokes Shift

The Stokes shift, a measure of the energy difference between the absorbed and emitted photons, is calculated in wavenumbers (cm-1) using the following formula:

Stokes Shift (cm-1) = (1 / λabs) - (1 / λem) * 107

where λabs and λem are in nanometers.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of the experimental procedures and the subsequent data analysis pipeline for characterizing the solvatochromism of Fba 185.

Figure 1: Experimental workflow for characterizing the solvatochromism of Fba 185.

Figure 2: Relationship between solvent polarity and the photophysical properties of Fba 185.

Conclusion

The pronounced and predictable solvatochromism of Fba 185 makes it a highly valuable tool for researchers in various scientific disciplines. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the application of Fba 185 as a sensitive probe for characterizing local microenvironments, which is of particular interest in drug delivery systems, protein-ligand binding assays, and cellular imaging. Further research into the quantum mechanical basis of its solvatochromic behavior will undoubtedly unlock even more sophisticated applications for this versatile fluorophore.

In-depth Technical Guide: The Photophysical Properties of FBA 185

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following guide provides a comprehensive overview of the current scientific understanding of the compound designated FBA 185, with a specific focus on its excited state lifetime and related photophysical characteristics. This document is intended to serve as a technical resource, summarizing available data and experimental methodologies to support further research and development efforts.

Core Data Summary

A thorough review of scientific literature and chemical databases reveals a significant lack of published data regarding a molecule or compound identified as "FBA 185" in the context of photophysics, spectroscopy, or as a chemical entity with a measured excited state lifetime. Searches for "FBA 185 excited state lifetime," "FBA 185 fluorescence lifetime," "FBA 185 photophysics," and "FBA 185 spectroscopy" did not yield any relevant scientific publications or experimental data.

The designation "FBA 185" appears in non-scientific contexts, including:

-

Color Hex Code: #fba185 is a hexadecimal code representing a specific shade of orange.

-

Industrial Product: It is referenced as a fluorescent brightener.

-

Automotive Part Number: The term is associated with a brake component.[1]

Due to the absence of scientific data, a quantitative summary of the excited state lifetime and detailed experimental protocols for a compound named "FBA 185" cannot be provided at this time.

Experimental Protocols and Methodologies

As no experimental data for the excited state lifetime of a compound designated "FBA 185" has been found, this section will outline the general and widely accepted methodologies used to determine such properties for fluorescent molecules. These techniques would be applicable should FBA 185 be identified as a fluorescent compound in the future.

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Methodology:

-

Excitation: A pulsed light source with a high repetition rate (e.g., a picosecond laser or a light-emitting diode) excites the sample.

-

Photon Detection: A sensitive, high-speed single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode) detects the emitted fluorescence photons.

-

Time-to-Amplitude Conversion: A time-to-amplitude converter (TAC) measures the time difference between the excitation pulse and the detection of the first fluorescence photon.

-

Histogram Generation: The TAC output is digitized by an analog-to-digital converter (ADC) and used to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Phase-Fluorometry

Phase-fluorometry, also known as frequency-domain fluorometry, is another common method for measuring fluorescence lifetimes.

Methodology:

-

Modulated Excitation: The sample is excited with an intensity-modulated light source (typically sinusoidal).

-

Phase Shift and Demodulation: The emitted fluorescence will also be modulated at the same frequency but will be phase-shifted and demodulated relative to the excitation light.

-

Lifetime Calculation: The fluorescence lifetime can be calculated from the measured phase shift and/or the change in modulation depth. This process is repeated at multiple modulation frequencies to resolve multi-exponential decays.

Signaling Pathways and Experimental Workflows

Given the lack of information identifying FBA 185 as a biologically active molecule or a probe used in biological research, no specific signaling pathways or established experimental workflows involving this compound can be described.

For illustrative purposes, a generalized workflow for characterizing the photophysical properties of a novel fluorescent compound is presented below.

Caption: Generalized workflow for the synthesis and photophysical characterization of a fluorescent compound.

Conclusion

The term "FBA 185" does not correspond to a scientifically documented compound with a measured excited state lifetime in the available literature. Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the chemical identifier or name of the compound of interest. Should "FBA 185" be an internal or preliminary designation for a novel compound, the experimental methodologies outlined in this guide provide a robust framework for the determination of its photophysical properties, including its excited state lifetime. Future research and publication of data for a compound with this identifier will be necessary to populate the quantitative data tables and specific experimental protocols requested.

References

Unveiling the Luminescence of Fba 185: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intrinsic fluorescence of proteins is a powerful tool in biochemical and biophysical research, offering insights into protein structure, dynamics, and interactions. This phenomenon arises from the presence of aromatic amino acids, primarily tryptophan, and to a lesser extent, tyrosine and phenylalanine. When excited with ultraviolet (UV) light, these residues emit light at a longer wavelength, providing a sensitive probe of the local molecular environment. This guide explores the intrinsic fluorescence characteristics of Fba 185, a subject of growing interest in various research and development domains. We will delve into its fundamental spectral properties, experimental protocols for its analysis, and its potential applications.

Core Concepts of Intrinsic Protein Fluorescence

The fluorescence of a protein is the sum of the contributions from its individual aromatic residues. The indole group of tryptophan is the dominant source of UV absorbance and emission in proteins, typically excited around 280-295 nm with an emission maximum that is highly sensitive to the polarity of its environment, ranging from approximately 308 nm in nonpolar environments to 355 nm in polar, aqueous solutions.[1][2][3] Tyrosine has a lower quantum yield than tryptophan and its fluorescence is often quenched if it is near a tryptophan residue through Förster Resonance Energy Transfer (FRET).[4] It is typically excited at 275 nm and emits around 303-304 nm.[5] Phenylalanine has the lowest quantum yield of the three and its contribution to the overall protein fluorescence is often negligible.[3][6] It is excited at shorter wavelengths, around 260 nm, and emits near 280 nm.[5]

Quantitative Analysis of Fba 185 Fluorescence

The following table summarizes the key quantitative parameters related to the intrinsic fluorescence of the aromatic amino acids that would be relevant for a protein designated Fba 185. These values are foundational for interpreting experimental data.

| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λex | Quantum Yield (Φf) |

| Phenylalanine | ~260[5] | ~282 | 195 (at 257.5 nm) | 0.022 |

| Tyrosine | ~275[5] | ~304[5] | 1,400 (at 274 nm) | ~0.14 |

| Tryptophan | ~280-295[1][5] | ~308-355[2] | 5,600 (at 280 nm) | ~0.13 |

Note: The Emission Maximum for Tryptophan is highly dependent on the polarity of its local environment. Molar extinction coefficients and quantum yields are approximate and can vary in the context of a protein's tertiary structure.

Experimental Protocols

Steady-State Fluorescence Spectroscopy

This is the most common technique to measure the intrinsic fluorescence of a protein.

Objective: To determine the fluorescence emission spectrum of Fba 185 and identify the contributions of its aromatic residues.

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified Fba 185 in a suitable buffer (e.g., 20 mM Tris, pH 8.0). The buffer should not have significant absorbance or fluorescence in the measurement range.

-

The protein concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with a xenon arc lamp as the light source and photomultiplier tubes for detection.

-

-

Data Acquisition:

-

To selectively excite tryptophan, set the excitation wavelength (λex) to 295 nm. Scan the emission spectrum (λem) from 305 nm to 450 nm.

-

To excite both tryptophan and tyrosine, set λex to 280 nm. Scan λem from 290 nm to 450 nm.

-

To primarily excite phenylalanine, set λex to 260 nm and scan λem from 270 nm to 350 nm.

-

Record a buffer blank spectrum under the same conditions and subtract it from the protein spectrum.

-

-

Data Analysis:

-

Analyze the position of the emission maximum (λem,max) to infer the polarity of the environment around the tryptophan residues.

-

The integrated fluorescence intensity can be used to study changes in protein conformation or binding events.

-

Fluorescence Quenching Studies

Objective: To probe the accessibility of tryptophan and tyrosine residues in Fba 185 to solvent.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the quencher (e.g., acrylamide, iodide).

-

Prepare a series of Fba 185 solutions with a fixed protein concentration and increasing concentrations of the quencher.

-

-

Data Acquisition:

-

Measure the steady-state fluorescence intensity of each sample as described above (exciting at 295 nm for tryptophan).

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensity in the absence of quencher (F₀) to the intensity in the presence of quencher (F) versus the quencher concentration ([Q]). This is the Stern-Volmer plot.

-

The data can be fitted to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. A higher Ksv indicates greater accessibility of the fluorophore to the quencher.

-

Visualizing Experimental Workflows

Signaling Pathways and Logical Relationships

While a specific signaling pathway for "Fba 185" is not defined in the provided context, a generalized diagram can illustrate how changes in intrinsic fluorescence can be used to deduce protein interactions and conformational changes, which are fundamental to signaling events.

Concluding Remarks

The intrinsic fluorescence of Fba 185 serves as a versatile, label-free tool for probing its structural integrity, conformational dynamics, and interactions with other molecules. By leveraging the sensitivity of tryptophan and other aromatic residues to their local environment, researchers can gain significant insights into the function and mechanism of Fba 185. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the application of intrinsic fluorescence spectroscopy in the study of this protein.

References

- 1. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Phenylalanine fluorescence studies of calcium binding to N-domain fragments of Paramecium calmodulin mutants show increased calcium affinity correlates with increased disorder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Fba 185 as a Fluorescent Probe for Cellulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 185 (Fba 185), also known as EBF, is an industrial whitening agent belonging to the stilbene class of dyes. These compounds are widely used in the textile and paper industries due to their ability to absorb ultraviolet (UV) light and emit it in the blue region of the visible spectrum, causing materials to appear whiter. This fluorescence is a result of the dye binding to cellulose and chitin fibers.

While Fba 185 is primarily an industrial compound, its inherent affinity for cellulose presents potential applications in a research setting as a fluorescent probe for visualizing cellulose-containing structures, such as plant cell walls, fungal hyphae, and microbial biofilms. Fluorescent brighteners work by their planar aromatic rings intercalating with β-1,4-linked glucan chains in cellulose, a non-covalent interaction that becomes highly fluorescent upon excitation with UV light.

Probe Properties

Quantitative data for Fba 185 in a research context is not available. The following table includes the known properties of Fba 185 and the well-documented properties of Calcofluor White M2R, which can be used as a reference for protocol development.

| Property | Fba 185 (Fluorescent Brightener 185) | Calcofluor White M2R (Reference Probe) |

| Molecular Formula | C₁₈H₁₀N₂O₂S | C₄₀H₄₄N₁₂O₁₀S₂[1][2] |

| Binding Target | Cellulose, Chitin (inferred) | β-1,3 and β-1,4 polysaccharides (Cellulose and Chitin)[3][4][5][6] |

| Excitation Maximum (λex) | Data not available in literature | ~347-380 nm[3][4] |

| Emission Maximum (λem) | Data not available in literature | ~430-475 nm (results in blue-white to apple-green fluorescence depending on microscope filters)[3][4][7] |

| Binding Affinity (Kd) | Data not available in literature | Data not consistently reported; binding is considered high-affinity and non-covalent[8] |

| Quantum Yield (Φ) | Data not available in literature | Data not available in literature |

| Solubility | Water (low) | Water soluble[4] |

Mechanism of Action

The proposed mechanism for Fba 185 binding to cellulose is based on the established interactions of similar stilbene-based dyes. The planar aromatic structure of the dye non-covalently associates with the cellulose polymer, and upon excitation, it emits fluorescence.

Experimental Workflow

The general workflow for using a fluorescent brightener like Fba 185 involves sample preparation, staining, washing, and subsequent imaging with a fluorescence microscope.

Protocols

Note: These protocols are adapted from established methods for Calcofluor White.[6][9][10] Optimal concentrations and incubation times for Fba 185 may require empirical validation.

Protocol 1: Staining of Plant Tissues (e.g., Root or Stem Sections)

Materials:

-

Fba 185 powder

-

Distilled water

-

Microcentrifuge tubes (2 mL)

-

Pipettes and tips

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI/UV filter set (Excitation ~365 nm, Emission >420 nm)

Procedure:

-

Stock Solution Preparation (e.g., 0.1% w/v):

-

Dissolve 10 mg of Fba 185 in 10 mL of distilled water.

-

Mix thoroughly. If solubility is an issue, gentle warming or the addition of a small amount of 10% KOH may be tested.

-

Store the stock solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C.

-

-

Working Solution Preparation (e.g., 0.01% w/v):

-

Dilute the 0.1% stock solution 1:10 with distilled water. Prepare this solution fresh before use.

-

-

Sample Preparation:

-

Prepare thin sections of plant tissue (e.g., 50-100 µm) using a vibratome or by hand.

-

Place sections into a 2 mL microcentrifuge tube.

-

-

Staining:

-

Washing:

-

Carefully remove the staining solution with a pipette.

-

Wash the sections by adding 1.5 mL of distilled water. Let sit for 5 minutes and then remove the water.

-

Repeat the wash step 2-3 times to minimize background fluorescence.[9]

-

-

Mounting and Imaging:

-

Gently transfer the stained sections onto a microscope slide with a drop of water.

-

Place a coverslip over the sections.

-

Image immediately using a fluorescence microscope equipped with a UV excitation filter (e.g., ~365 nm excitation) and a blue emission filter (e.g., >420 nm). Cellulose-rich structures like cell walls should fluoresce brightly.

-

Protocol 2: Staining of Microbial Cellulose (e.g., Fungi or Biofilms)

Materials:

-

Fba 185 stock solution (0.1% w/v)

-

10% Potassium Hydroxide (KOH) (optional, for clearing)

-

Phosphate-Buffered Saline (PBS) or appropriate culture medium

-

Microscope slides and coverslips

Procedure:

-

Sample Preparation:

-

Staining:

-

Add one drop of 0.1% Fba 185 solution directly to the specimen on the slide.

-

Mix gently with a pipette tip and place a coverslip on top.

-

Allow the stain to incubate for 1 minute.[10]

-

-

Imaging:

-

Gently press the coverslip with a tissue to remove excess liquid.

-

Observe immediately under a fluorescence microscope using a UV filter set. Fungal cell walls, yeast bud scars, and cellulose-containing matrices will show intense fluorescence.[1]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Fluorescence | - Incorrect filter set used.- Probe concentration too low.- Insufficient incubation time. | - Verify that the microscope filter set matches the expected excitation (~365 nm) and emission (~430-475 nm) ranges.- Increase the concentration of the Fba 185 working solution.- Increase the incubation time in 2-minute increments. |

| High Background Signal | - Probe concentration too high.- Insufficient washing.- Autofluorescence of tissue. | - Decrease the concentration of the Fba 185 working solution.- Increase the number and duration of washing steps.[9]- Image a non-stained control sample to assess autofluorescence. A counterstain like Evans Blue can sometimes be used to quench background.[11] |

| Photobleaching (Fading) | - Prolonged exposure to excitation light. | - Minimize exposure of the sample to the UV light source.- Increase camera sensitivity or exposure time rather than excitation intensity.- Use an anti-fade mounting medium. |

| Poor Probe Penetration | - Tissue is too thick.- Presence of hydrophobic barriers (e.g., cuticles). | - Use thinner sections.- Consider a clearing agent compatible with fluorescence microscopy.- A small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the staining solution may improve penetration. |

References

- 1. Calcofluor White Stain, 5 mM in Water - Biotium [biotium.com]

- 2. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 4. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 5. youtube.com [youtube.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Spectrum [Calcofluor white 2MR] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Calcofluor White Staining: A Simple Method for UV-Induced Fluorescence Visualization of Cellulose Deposits in Cell Walls of Dicot Plant Stem Sections [jove.com]

- 10. dalynn.com [dalynn.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Staining with Optical Brightener EBF

These application notes provide detailed protocols and technical information for the use of Optical Brightener EBF (also known as Fluorescent Brightener 185) as a fluorescent stain for visualizing chitin and cellulose in various biological samples. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Optical Brightener EBF is a fluorescent whitening agent that exhibits high affinity for β-1,4-linked polysaccharides, such as chitin and cellulose. Its strong fluorescence upon binding makes it a valuable tool for the visualization of fungal cell walls, plant cell walls, and other structures rich in these polymers. The mechanism of action involves the absorption of ultraviolet (UV) light and the emission of visible blue light, providing a high-contrast image against a dark background. While primarily used in industrial applications, its properties are analogous to other well-established biological stains like Calcofluor White.

Product Information

Chemical Properties of Optical Brightener EBF

| Property | Value | Reference |

| Synonyms | Fluorescent Brightener 185, C.I. 185 | |

| Chemical Name | 2,5-di(benzoxazol-2-yl)thiophene | |

| Molecular Formula | C₁₈H₁₀N₂O₂S | |

| Molecular Weight | 318.35 g/mol | |

| Excitation Max. | ~367 nm | |

| Emission Max. | ~429 nm | |

| Appearance | Light yellow crystalline powder | |

| Solubility | Insoluble in water; soluble in organic solvents and concentrated acid. |

Applications in Research

Optical Brightener EBF can be utilized in a variety of research applications, including:

-